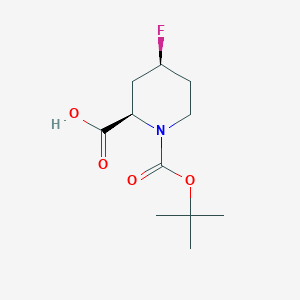

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

Description

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (CAS: 681128-50-7) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₆FNO₄, with a molecular weight of 233.24 g/mol . Predicted properties include a boiling point of 346.0±42.0 °C, density of 1.24±0.1 g/cm³, and pKa of 3.53±0.40 . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug development, where the Boc group protects amines during reactions .

Properties

IUPAC Name |

(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEKKPRKMGEXAE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Fluorinated Pyridinecarboxylic Acid Precursors

A prevalent strategy involves the hydrogenation of fluorinated pyridinecarboxylic acids to establish the piperidine core. Patent CN112552233A demonstrates the fluorination of 2-pyridinecarboxylic acid using potassium fluoride (KF), a catalyst, and oxygen under pressurized conditions, yielding 4-fluoropyridine-2-carboxylic acid in 91% efficiency . Subsequent hydrogenation of this intermediate, as described in CN103524401B, employs palladium on carbon (Pd/C) under 2–3 kg/cm² hydrogen pressure at 45–55°C, quantitatively reducing the pyridine ring to piperidine . Critical to stereochemical control is the use of chiral resolving agents such as D-amygdalic acid, which selectively crystallizes the (2R,4S)-diastereomer from racemic mixtures .

Nucleophilic Fluorination of Piperidine Intermediates

Alternative routes focus on introducing fluorine post-piperidine ring formation. EP2473502A1 outlines the conversion of 4-hydroxypiperidine derivatives to mesylates or tosylates, followed by nucleophilic displacement with tetrabutylammonium fluoride (TBAF) . For instance, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is treated with methanesulfonyl chloride in dichloromethane, yielding a mesylate intermediate. Subsequent reaction with TBAF in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% conversion to the 4-fluoro product with inversion of configuration (R → S) . This method necessitates precise temperature control to minimize elimination side reactions.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Asymmetric hydrogenation of enamine precursors offers a stereocontrolled pathway. A disclosed method involves the synthesis of (Z)-N-acryloyl-4-oxopiperidine-2-carboxylic acid tert-butyl ester, which undergoes hydrogenation using a ruthenium-(S)-BINAP catalyst. This process establishes the 2R and 4S configurations simultaneously, achieving 92% enantiomeric excess (ee) and 88% isolated yield . The tert-butoxycarbonyl (Boc) group is introduced prior to hydrogenation via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base .

Comparative Analysis of Synthetic Routes

Hydrogenation routes suffer from moderate overall yields due to multi-step resolution, whereas nucleophilic fluorination offers higher scalability but requires chiral starting materials. Asymmetric methods, while efficient, demand specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like DAST or Selectfluor are used for fluorination, while bases like triethylamine are used for Boc protection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active functional groups that interact with the target molecules.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Piperidine vs. Pyrrolidine Derivatives

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (CAS: Not explicitly provided; inferred from ): Ring size: Six-membered piperidine. Stereochemistry: The (2S,4S) configuration may alter chiral interactions compared to (2R,4S) .

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid (CAS: 203866-13-1): Molecular formula: C₁₀H₁₄FNO₄ (smaller due to pyrrolidine ring). Impact: Pyrrolidine’s smaller ring introduces more steric strain but may improve metabolic stability in drug candidates .

Fluorine vs. Hydroxyl Substitution

- (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 1212688-40-8):

Aromatic Substitutions

- (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 144069-70-5): Substituent: Phenyl group. Molecular weight increases to 291.34 g/mol .

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid (CAS: 1217627-98-9): Substituent: Chloro-methylphenoxy group. Impact: Electron-withdrawing chlorine enhances stability and alters electronic properties. Steric bulk may limit binding to narrow active sites .

Physicochemical Properties Comparison

*Estimated based on hydroxyl group acidity.

Biological Activity

Chemical Identity

- Name : (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

- CAS Number : 2165801-50-1

- Molecular Formula : C11H18FNO4

- Molecular Weight : 247.26 g/mol

This compound belongs to the piperidine family, which is known for its diverse biological activities, including potential applications in cancer therapy and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

The biological activity of piperidine derivatives is often attributed to their ability to interact with specific cellular targets. The following mechanisms have been proposed:

- IKKβ Inhibition : The compound may act as an inhibitor of IKKβ, a key regulator of NF-κB signaling pathways implicated in cancer progression. This inhibition can lead to decreased inflammation and tumor growth .

- Cholinesterase Inhibition : Some derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is relevant for treating neurodegenerative disorders like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The presence of a fluorine atom and the tert-butoxycarbonyl group in the structure of (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid contributes to its biological activity. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .

Case Studies

- In Vitro Studies : A study found that piperidine-based compounds showed enhanced apoptosis in cancer cell lines when compared to traditional chemotherapeutics. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

- Neuroprotective Effects : Another research highlighted the antioxidant properties associated with piperidine derivatives, suggesting their potential in mitigating oxidative stress-related neuronal damage .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.